2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
Scientific Research Applications
Domino Reactions in Synthesis
Domino reactions have been utilized for synthesizing benzothieno[2,3-c]pyridines, showcasing a method for preparing 2-([1]benzothieno-[2,3-c]pyridin-1-yl)benzoic acids and related compounds. These reactions highlight the versatility of pyridin-2-yl derivatives in complex organic synthesis processes, enabling the creation of compounds with potential pharmacological activities (Tolkunov et al., 2012).
Heterocyclic Compound Formation
The formation of heterotetracyclic compounds through the thermal reaction of 2-amino-3-vinylpyridines demonstrates the reactivity of pyridin-2-yl derivatives in generating complex molecular architectures. This method leads to the creation of novel heterocycles, expanding the toolbox for medicinal chemistry and drug design (Ojea et al., 1993).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to generate various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing the role of pyridin-2-yl derivatives in the rapid and efficient creation of heterocyclic compounds. These methods underscore the importance of novel synthesis techniques in optimizing chemical reactions and enhancing the yield of desired products (Ankati & Biehl, 2010).
Complexation with Metals
The ability of pyridin-2-yl derivatives to act as ligands in metal complexes has been explored, showing their potential in creating metal-organic frameworks and complexes with unique properties. Such complexes have applications in catalysis, material science, and potentially as imaging agents or therapeutic compounds (Hakimi et al., 2013).
Directing Groups in Organic Synthesis
Pyridin-2-yl derivatives have been identified as effective directing groups in C-H bond amination reactions mediated by cupric acetate, highlighting their utility in facilitating selective transformations. This application is crucial for the development of novel synthetic methodologies that allow for the precise modification of complex molecules (Zhao et al., 2017).
Future Directions
The future directions for research on “2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyridine derivatives in medicinal chemistry , this compound could potentially be a subject of future research in this field.
Mechanism of Action
Target of Action
The primary target of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By inhibiting these enzymes, the compound can potentially disrupt the formation of collagen, which is particularly relevant in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity This results in a decrease in the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . Under normal conditions, these enzymes hydroxylate specific proline residues in the collagen molecule, which is a necessary step for the formation of stable triple-helical collagen molecules. By inhibiting these enzymes, this compound disrupts this process, leading to a decrease in the formation of stable collagen molecules .
Result of Action
The primary result of the action of this compound is the inhibition of collagen formation . This is evidenced by a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This could potentially lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen in the tissues.
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQDXBAHASJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.